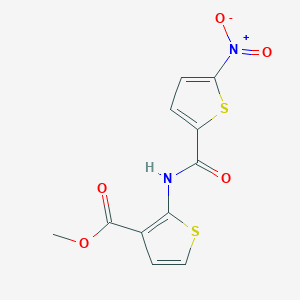

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a bifunctional thiophene derivative featuring a nitro group (-NO₂) at the 5-position of one thiophene ring and a carboxamido linkage (-CONH-) bridging to a second thiophene moiety with a methyl ester (-COOCH₃) at the 3-position.

Properties

IUPAC Name |

methyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5S2/c1-18-11(15)6-4-5-19-10(6)12-9(14)7-2-3-8(20-7)13(16)17/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXAODFUYOGAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with methyl 3-aminothiophene-2-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Chemical Reactions Analysis

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The carboxylate group can participate in condensation reactions to form amides or esters.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds, including methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure could enhance antimicrobial potency, with some derivatives showing inhibition zones greater than those of standard antibiotics like ampicillin.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 22 | 88 |

| Ampicillin | 25 | 100 |

| Control (No compound) | NA | 0 |

Anticancer Properties

Thiophene derivatives have been investigated for their potential anticancer effects. This compound has shown promise in inhibiting the proliferation of cancer cells.

Case Study: Anticancer Activity

In a study involving human liver cancer cell lines, the compound was found to induce apoptosis through mitochondrial dysfunction pathways. The findings suggest a potential mechanism for its anticancer activity, warranting further exploration.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Material Science

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors. This compound can be utilized in the synthesis of conductive polymers.

Data Table: Comparison of Biological Activities

The following table summarizes the biological activities of various thiophene derivatives compared to this compound:

| Compound Name | Antimicrobial Activity (Zone of Inhibition mm) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 22 | 15 |

| Thiophene Derivative A | 18 | 25 |

| Thiophene Derivative B | 20 | 30 |

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

Methyl Thiophene-3-carboxylate (, TCI Catalog) :

- Simplest analog lacking nitro and carboxamido groups.

- Lower molecular weight (166.16 g/mol vs. ~325 g/mol estimated for the target compound).

- Reduced polarity due to absence of nitro and carboxamido groups, leading to higher lipophilicity.

Compound 24 (Methyl 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) (): Shares a methyl ester and carboxamido group but includes a phenyl-substituted tetrahydrobenzo[b]thiophene core. Exhibits antibacterial activity, suggesting the carboxamido group may enhance biological interactions .

Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate (): Dual ester groups (diethyl) and an acetamido (-NHCOCH₃) substituent.

Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate () :

- Contains chloro and chlorosulfonyl (-SO₂Cl) groups instead of nitro and carboxamido.

- Strong electron-withdrawing effects from -SO₂Cl may parallel the nitro group’s impact on reactivity.

Comparative Analysis:

Biological Activity

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O4S2

- Molecular Weight : 306.35 g/mol

- CAS Number : Not readily available in the current literature but can be derived from its structural components.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with nitro and carboxamide groups. The process may include multiple steps such as nitration, amidation, and esterification. Detailed synthetic routes can be found in specialized chemical literature focusing on thiophene derivatives.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrothiophene have shown promising activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) values have been reported for several related compounds, demonstrating effectiveness against bacteria and fungi. For example, certain nitrothiophene derivatives showed MIC values ranging from 7.8 to 39.0 µg/mL against Staphylococcus aureus and Candida albicans .

Antitumor Activity

Research has highlighted the potential antitumor effects of thiophene derivatives, particularly those containing nitro groups. A study focusing on N-substituted 2-(5-nitro-thiophene)-carboxamide derivatives revealed their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation .

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Disruption of cell wall synthesis | |

| Compound B | Antitumor | Induction of apoptosis via DNA intercalation |

Case Studies

- Antiprotozoal Activity : A study investigated the antiprotozoal activity of various nitrothiophene derivatives, showing that some compounds exhibited significant action against Entamoeba histolytica and Trichomonas vaginalis. The structure-activity relationship suggested that the presence of nitro groups was crucial for enhancing biological activity .

- Mechanistic Insights : In vitro assays demonstrated that certain thiophene derivatives could inhibit key enzymes involved in metabolic pathways of pathogens, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving thiophene functionalization. For example, coupling 5-nitrothiophene-2-carboxylic acid derivatives with methyl thiophene-3-carboxylate precursors under anhydrous conditions (e.g., dry CH₂Cl₂ or THF) with nitrogen protection. Catalysts like Pd(PPh₃)₄ may enhance cross-coupling efficiency . Reverse-phase HPLC with methanol-water gradients is recommended for purification .

- Optimization : Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of anhydrides), reaction time (12–24 hours), and temperature (reflux at 60–80°C). Yield improvements (e.g., 47–80%) are achievable by adjusting solvent polarity and catalyst loading .

Q. How are structural and purity characteristics validated for this compound?

- Characterization : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~7.5–8.5 ppm for nitro groups) and IR for functional groups (C=O stretches at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thermal analysis : Melting points (e.g., 191–226°C) to verify crystallinity .

Q. What are the primary applications of this compound in biological research?

- Biological screening : Test antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Mechanistic studies may include enzyme inhibition (e.g., targeting bacterial topoisomerases) or membrane disruption assays using fluorescence probes .

Advanced Research Questions

Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., bacterial enzymes). Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model electronic properties (e.g., nitro group electron-withdrawing effects) and optimize substituent positions for enhanced activity .

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case study : If NMR signals overlap (e.g., aromatic protons in thiophene rings), use 2D techniques (COSY, HSQC) to assign peaks. For ambiguous NOE effects, crystallize the compound and solve the structure via X-ray diffraction using SHELXL .

- Troubleshooting : Compare experimental IR spectra with simulated spectra (e.g., using Spartan) to confirm functional group assignments .

Q. How can the pharmacokinetic profile of this compound be improved for therapeutic use?

- Approach : Modify substituents to enhance solubility (e.g., replace methyl esters with carboxylic acids) or reduce toxicity. Conduct ADMET predictions (e.g., SwissADME) to optimize logP values (target <3) and metabolic stability .

- Experimental validation : Perform in vitro assays (e.g., hepatic microsome stability, Caco-2 permeability) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.